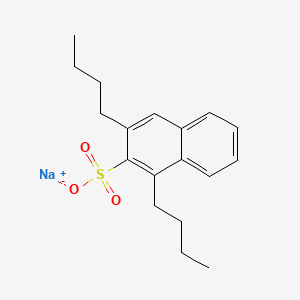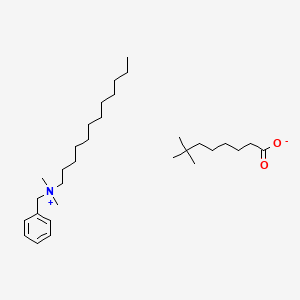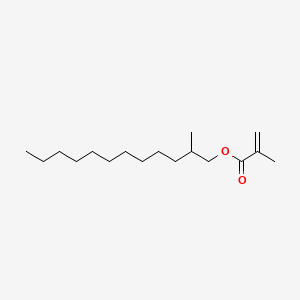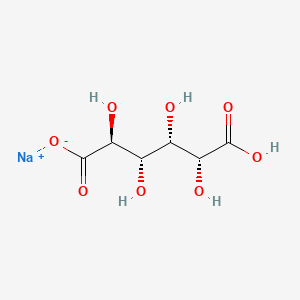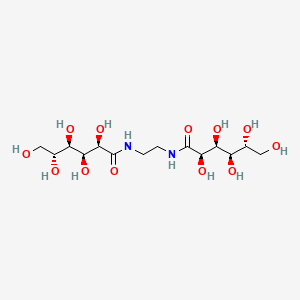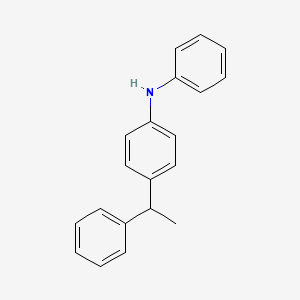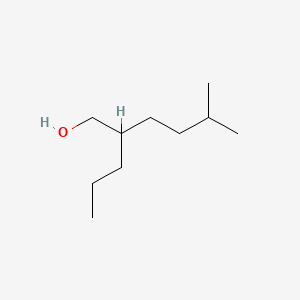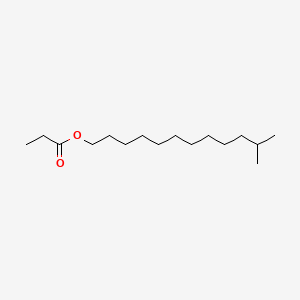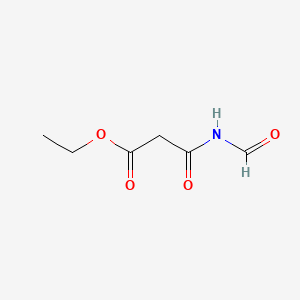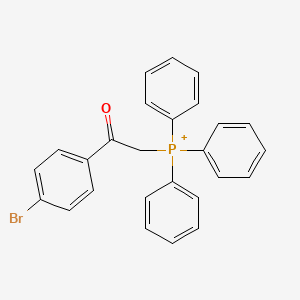
1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone is an organophosphorus compound that features a bromophenyl group and a triphenylphosphoranyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone typically involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in the presence of a base such as sodium hydride. The reaction proceeds through a Wittig reaction mechanism, where the phosphonium ylide formed from triphenylphosphine reacts with the aldehyde to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides or ketones.
Reduction: The major products are alcohols or hydrocarbons.
Substitution: The major products depend on the nucleophile used but can include various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the triphenylphosphoranyl group can act as a nucleophile or a ligand in coordination chemistry. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)ethanone: Lacks the triphenylphosphoranyl group, making it less versatile in reactions.
Triphenylphosphine: Does not contain the bromophenyl group, limiting its applications in certain reactions.
4-Bromobenzaldehyde: A precursor in the synthesis of 1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone, but lacks the phosphoranyl group.
Uniqueness
This compound is unique due to the presence of both the bromophenyl and triphenylphosphoranyl groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it valuable in various fields of research and industrial applications.
Properties
CAS No. |
2928-58-7 |
|---|---|
Molecular Formula |
C26H21BrOP+ |
Molecular Weight |
460.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl]-triphenylphosphanium |
InChI |
InChI=1S/C26H21BrOP/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2/q+1 |
InChI Key |
CCJMJOAAOMAILO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(=O)C2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
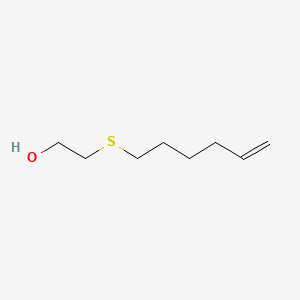
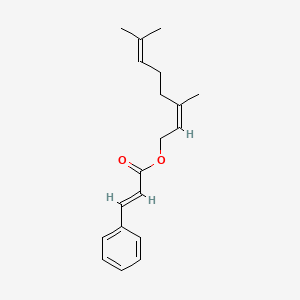
![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)
